molecular formula C12H17IO2 B052579 1-(1,1-Dimethylethyl)-4-iodo-2,5-dimethoxy-benzene CAS No. 91562-20-8

1-(1,1-Dimethylethyl)-4-iodo-2,5-dimethoxy-benzene

Cat. No.: B052579
CAS No.: 91562-20-8
M. Wt: 320.17 g/mol
InChI Key: NEHMRXFLXJZUNB-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C12H17IO2 It is an aromatic compound characterized by the presence of tert-butyl, iodo, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene can be synthesized through a multi-step process. One common method involves the iodination of 1-tert-butyl-2,5-dimethoxybenzene. The reaction typically uses iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under acidic conditions to introduce the iodine atom into the aromatic ring .

Industrial Production Methods

Industrial production of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH) can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.

    Nucleophilic Substitution: Products include azides, cyanides, and thiol-substituted compounds.

Scientific Research Applications

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.

    Industry: Used in the production of advanced materials, including polymers and electronic materials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-iodo-2,5-dimethoxybenzene involves its interaction with various molecular targets through electrophilic and nucleophilic reactions The methoxy groups activate the aromatic ring, making it more susceptible to electrophilic attackThese reactions enable the compound to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl-4-iodo-2,5-dimethoxybenzene is unique due to the presence of the iodine atom, which significantly enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Properties

CAS No.

91562-20-8

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

1-tert-butyl-4-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C12H17IO2/c1-12(2,3)8-6-11(15-5)9(13)7-10(8)14-4/h6-7H,1-5H3

InChI Key

NEHMRXFLXJZUNB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1OC)I)OC

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)I)OC

Synonyms

1-tert-Butyl-4-iodo-2,5-dimethoxy-benzene;  2,5-Dimethoxy-4-tert-butylphenyl Iodide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 3.00 g (15.5 mmol) of 1,4-dimethoxy-2-t-butyl-benzene (obtained by methylation of t-butyl hydroqulnone with sodium hydride and methyl iodide in tetrahydrofuran) and 2.52 g (21.7 mmol) of tetramethylethylenediamine in 50 mL of anhydrous ether under nitrogen is cooled to 0° C. and 8.66 mL (21.7 mmol) of n-butyllithium (2.5M in hexane) is added over a 5 minute period. The mixture is warmed to 22° C., stirred for 18 hours and then cooled back to 0° C. The reaction is quenched with 7.86 g (30.9 mmol) of iodine in 30 mL of tetrahydrofuran and partitioned between ethyl acetate (200 mL) and 10% NaHSO3 (300 mL). The organic layer is washed with water (50 mL), brine (50 mL), dried (MgSO4) and evaporated to give a brown, partially crystalline oil which is chromatographed on silica gel (eluting with 98:2 hexane/ethyl acetate) to give crude product which is recrystallized from hexane to obtain 2,5-dimethoxy-4-t-butylphenyl iodide m p 80.5°-82.5° C.)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.66 mL
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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